Androsta-5,16-dien-3-yl acetate chemical structure and properties
Androsta-5,16-dien-3-yl acetate chemical structure and properties
This technical guide provides an in-depth analysis of Androsta-5,16-dien-3
Technical Whitepaper: Androsta-5,16-dien-3 -yl Acetate
Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary
Androsta-5,16-dien-3
-
Pheromone Precursor: It is the acetate ester of Androstadienol , a potent human and mammalian pheromone involved in chemosensory signaling and neurosteroid modulation of GABA
receptors. -
Synthetic Scaffold: It acts as the foundational "vinyl iodide" equivalent (functionalized at C17) for cross-coupling reactions, most notably in the industrial synthesis of Abiraterone Acetate (Zytiga®), a CYP17A1 inhibitor used in prostate cancer therapy.
Part 1: Physicochemical Profile[4]
This section defines the core identity of the unsubstituted compound. Note that commercial databases often conflate this with its 17-pyridyl derivative.
| Property | Specification |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Common Name | Androsta-5,16-dien-3 |
| CAS Number | 23930-63-4 (Acetate); 1153-51-1 (Free Alcohol) |
| Molecular Formula | C |
| Molecular Weight | 314.46 g/mol |
| Melting Point | 110–112 °C (Recrystallized from hexane) [1] |
| Solubility | Soluble in chloroform, dichloromethane, THF; Insoluble in water.[2][3][4][5][6][7][8] |
| Key Structural Feature |
Crystallographic Insight:
The steroid nucleus adopts a rigid conformation where the A-ring is in a chair form (distorted by the
Part 2: Synthetic Pathways
The synthesis of Androsta-5,16-dien-3
Pathway Diagram (Graphviz)
Caption: Synthetic route from Pregnenolone Acetate showing the bifurcation to the unsubstituted diene (target) and the pharmaceutical derivative Abiraterone.
Detailed Experimental Protocol: The Barton Method
Reference Standard: Barton et al., Tetrahedron Lett. (1983) [2][9][10]
Step 1: Formation of the Hydrazone
-
Reagents: Pregnenolone acetate (10 g), Hydrazine hydrate (50 mL), Ethanol (150 mL), Triethylamine (catalytic).
-
Procedure: Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Cool to precipitate the hydrazone. Filter, wash with cold ethanol, and dry in vacuo.[11]
Step 2: Iodine Oxidation (Vinyl Iodide Formation)
-
Reagents: Hydrazone intermediate (from Step 1), Iodine (I
), 1,1,3,3-Tetramethylguanidine (TMG), THF/Ether solvent. -
Mechanism: The oxidation of the hydrazone creates a diazo/carbene-like intermediate that undergoes elimination and iodination to form the 17-iodo-
system. -
Procedure: Add iodine solution dropwise to the hydrazone/TMG mixture at 0°C until the iodine color persists.
-
Purification: Quench with Na
S O , extract with ether, and recrystallize. This yields 17-iodo-androsta-5,16-dien-3 -yl acetate .
Step 3: Reduction to Unsubstituted Diene To obtain the specific topic of this guide (removing the iodine):
-
Reagents: Palladium acetate (Pd(OAc)
), Triphenylphosphine (PPh ), Formic acid, Triethylamine, DMF. -
Procedure: Heat the 17-iodo intermediate with the catalyst system at 60°C. The hydride source (formic acid) replaces the iodine.
-
Result: Pure Androsta-5,16-dien-3
-yl acetate .
Part 3: Biological Mechanism & Metabolism[13][14][15]
While the acetate itself is chemically stable, it functions biologically as a pro-pheromone . Upon secretion (in sweat) or administration, it is hydrolyzed by cutaneous esterases to the active alcohol.
Metabolic Pathway (Graphviz)
Caption: Metabolic activation of the acetate to Androstadienol and subsequent oxidation to Androstadienone.
Key Biological Insights:
-
GABAergic Modulation: The hydrolyzed form (Androstadienol) acts as a positive allosteric modulator of GABA
receptors, exhibiting anxiolytic-like effects in murine models [3]. -
Pheromonal Activity: In humans, the 16-ene steroids are detected by specific olfactory receptors (e.g., TAARs). The acetate form is less volatile and serves as a "slow-release" reservoir on the skin surface.
Part 4: Analytical Characterization
For quality control and identification, the following spectroscopic signatures are definitive.
Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl
| Proton Environment | Chemical Shift ( | Multiplicity | Assignment |
| C6-H | 5.38 | Multiplet | |
| C16-H | 5.70 – 5.75 | Multiplet | |
| C17-H | 5.85 | Doublet | Only if unsubstituted (coupled to C16) |
| C3- | 4.60 | Multiplet | Proton geminal to Acetate |
| Acetate Methyl | 2.03 | Singlet | -OCOCH |
| C18 Methyl | 0.88 | Singlet | Angular Methyl |
| C19 Methyl | 1.05 | Singlet | Angular Methyl |
Mass Spectrometry (GC-MS):
-
Molecular Ion: m/z 314 [M]
-
Base Peak: m/z 254 [M - CH
COOH] (Loss of acetic acid is the dominant fragmentation pathway).
Part 5: Safety & Handling (SDS Summary)
-
Hazard Classification: Reproductive Toxicity (Category 2).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: -20°C, desiccated.
-
Reactivity: Incompatible with strong oxidizing agents. The
double bond is susceptible to ozonolysis and epoxidation.
References
-
Potter, G. A., et al. (1995). "Novel Steroidal Inhibitors of Human Cytochrome P45017 alpha (17 alpha-Hydroxylase-C17,20-lyase): Potential Agents for the Treatment of Prostatic Cancer." Journal of Medicinal Chemistry. (Describes synthesis and MP of 16-ene acetates).
-
Barton, D. H. R., et al. (1983).[9][10][12] "An Improved Preparation of Vinyl Iodides." Tetrahedron Letters, 24(15), 1605-1608. (The foundational protocol for the hydrazone-iodide route).
-
Kaminski, R. M., et al. (2006). "The Pheromone Androstenol (5
-Androst-16-en-3 -ol) Is a Neurosteroid Positive Modulator of GABA Receptors." Journal of Pharmacology and Experimental Therapeutics. (Biological activity of the hydrolyzed metabolite). -
Brooksbank, B. W., et al. (1972). "Fate of Androsta-4,16-dien-3-one and the origin of 3
-hydroxy-5 -16-ene in man." Journal of Endocrinology. (Metabolic context). -
ChemicalBook. "Androsta-5,16-dien-3-yl acetate Product Data." (General physical property verification).
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